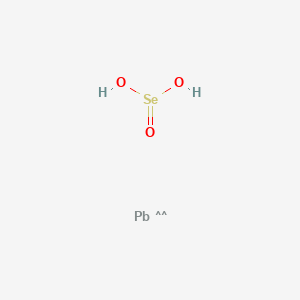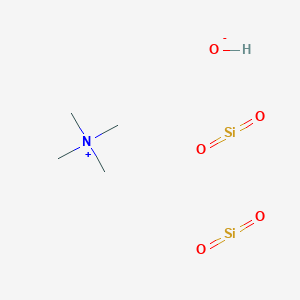
2,1,3-Benzothiadiazole,5-methyl-4-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,1,3-Benzothiadiazole,5-methyl-4-nitro- is a derivative of 2,1,3-Benzothiadiazole, a bicyclic molecule composed of a benzene ring fused to a 1,2,5-thiadiazole ring. This compound is known for its strong electron-withdrawing properties, making it a valuable component in the development of photoluminescent materials and electronic devices .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,1,3-Benzothiadiazole,5-methyl-4-nitro- can be synthesized through various methods. One common approach involves the reaction of o-phenylenediamine with thionyl chloride in pyridine, yielding 2,1,3-Benzothiadiazole. The methyl and nitro groups can then be introduced through subsequent reactions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,1,3-Benzothiadiazole,5-methyl-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced back to its precursor, 1,2-diaminobenzene, under reducing conditions.
Substitution: Bromination and other substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Bromine and other halogens are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of 2,1,3-Benzothiadiazole, which can be further utilized in the synthesis of more complex molecules and materials .
Aplicaciones Científicas De Investigación
2,1,3-Benzothiadiazole,5-methyl-4-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of photoluminescent compounds and organic semiconductors.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Mecanismo De Acción
The mechanism of action of 2,1,3-Benzothiadiazole,5-methyl-4-nitro- involves its strong electron-withdrawing properties, which enhance the electronic properties of the resulting materials. The compound interacts with molecular targets and pathways involved in electron transfer and photoluminescence .
Comparación Con Compuestos Similares
Similar Compounds
2,1,3-Benzothiadiazole: The parent compound, known for its electron-withdrawing properties and applications in electronic materials.
4,7-Dibromo-2,1,3-Benzothiadiazole: A derivative used as a building block in the synthesis of larger molecules and conductive polymers.
4-Amino-2,1,3-Benzothiadiazole: Known for its luminescent properties and high emission intensity.
Uniqueness
2,1,3-Benzothiadiazole,5-methyl-4-nitro- stands out due to its unique combination of methyl and nitro groups, which enhance its electron-withdrawing properties and make it a valuable component in the development of advanced materials and electronic devices .
Propiedades
Fórmula molecular |
C7H6N3O2S- |
|---|---|
Peso molecular |
196.21 g/mol |
Nombre IUPAC |
(5-methyl-1H-2,1,3-benzothiadiazol-4-ylidene)-dioxidoazanium |
InChI |
InChI=1S/C7H6N3O2S/c1-4-2-3-5-6(9-13-8-5)7(4)10(11)12/h2-3,8H,1H3/q-1 |
Clave InChI |
ZPZTUXNWVQZNLY-UHFFFAOYSA-N |
SMILES isomérico |
CC\1=CC=C2NSN=C2/C1=[N+](/[O-])\[O-] |
SMILES canónico |
CC1=CC=C2C(=NSN2)C1=[N+]([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Silver, [29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-, (SP-4-1)-](/img/structure/B12340758.png)

![ethyl 3-[[(E)-2-cyano-3-(ethoxycarbonylamino)-3-oxoprop-1-enyl]amino]-1H-indole-2-carboxylate](/img/structure/B12340768.png)
![(E)-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine](/img/structure/B12340770.png)

![2-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-6-yloxy)-pyrimidine-5-carboxylic acid methyl ester](/img/structure/B12340783.png)

![(E)-N'-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N-methyl-N''-nitroguanidine](/img/structure/B12340788.png)
![4-O-[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate](/img/structure/B12340794.png)
![methyl (2S)-1-[5-chloro-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylate](/img/structure/B12340800.png)

![(1Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(methylsulfanyl)-N-(4-nitropiperazin-1-yl)methanimine](/img/structure/B12340823.png)
![5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxy-2-oxopyridine-3-carboximidamide](/img/structure/B12340838.png)
